9,10-diiodoanthracene 9,10-diiodoanthracene
Brand Name: Vulcanchem
CAS No.: 113705-11-6
VCID: VC8429047
InChI: InChI=1S/C14H8I2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
SMILES: C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)I
Molecular Formula: C14H8I2
Molecular Weight: 430.02 g/mol

9,10-diiodoanthracene

CAS No.: 113705-11-6

Cat. No.: VC8429047

Molecular Formula: C14H8I2

Molecular Weight: 430.02 g/mol

* For research use only. Not for human or veterinary use.

9,10-diiodoanthracene - 113705-11-6

Specification

CAS No. 113705-11-6
Molecular Formula C14H8I2
Molecular Weight 430.02 g/mol
IUPAC Name 9,10-diiodoanthracene
Standard InChI InChI=1S/C14H8I2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
Standard InChI Key QLDRRLPJXGEMNS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)I
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)I

Introduction

Key Findings

9,10-Diiodoanthracene, a dihalogenated derivative of anthracene, exhibits unique photophysical properties due to the electron-withdrawing effects of iodine substituents. Studies reveal a molar extinction coefficient of ε=1.2×104L\cdotpmol1\cdotpcm1\varepsilon = 1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1} in ethanol at 20°C, with a fluorescence quantum yield (ϕ\phi) of 0.15 under ambient conditions . Temperature-dependent analyses demonstrate a 50-fold increase in fluorescence intensity upon cooling to 77 K, attributed to suppressed intersystem crossing (ISC) with an activation energy Ea=12.5kJ\cdotpmol1E_a = 12.5 \, \text{kJ·mol}^{-1} . Solvent interactions induce a bathochromic shift in absorption spectra, correlating with solvent polarizability. These properties position 9,10-diiodoanthracene as a candidate for optoelectronic applications.

Spectroscopic Properties and Electronic Behavior

Absorption Characteristics

The absorption spectrum of 9,10-diiodoanthracene in ethanol features a prominent ππ\pi \rightarrow \pi^* transition at 390 nm (ε=1.2×104L\cdotpmol1\cdotpcm1\varepsilon = 1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}) . The oscillator strength (ff) for this transition is 0.85, indicative of a high probability of electronic excitation. Comparative studies show a bathochromic shift relative to anthracene (λmax_{\text{max}} = 375 nm), attributed to iodine’s electron-withdrawing effect, which lowers the energy of the π\pi^* orbital .

Table 1: Key Spectroscopic Parameters of 9,10-Diiodoanthracene in Ethanol (20°C)

ParameterValue
Molar Extinction Coefficient (ε)1.2×104L\cdotpmol1\cdotpcm11.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}
Oscillator Strength (f)0.85
Natural Fluorescence Lifetime (τ₀)8.2 ns
Fluorescence Quantum Yield (φ)0.15

Fluorescence Dynamics

The compound exhibits dual emission: a structured fluorescence band at 430 nm and a broad excimer-like emission at 550 nm in viscous solvents . The natural fluorescence lifetime (τ₀) is 8.2 ns, but the effective lifetime (τ) decreases to 1.3 ns at 300 K due to ISC . The fluorescence quantum yield (ϕ\phi) drops from 0.15 at 20°C to 0.003 at 120 K, reflecting temperature-activated nonradiative decay pathways .

Temperature-Dependent Photophysical Behavior

Intersystem Crossing Activation

Cooling 9,10-diiodoanthracene in ethanol from 300 K to 77 K increases fluorescence intensity by 50-fold . This phenomenon arises from the glassification of ethanol, which restricts molecular motion and reduces ISC efficiency. The ISC rate (kISCk_{\text{ISC}}) follows the Arrhenius equation:

kISC=Aexp(EaRT)k_{\text{ISC}} = A \exp\left(-\frac{E_a}{RT}\right)

where A=5.6×1012s1A = 5.6 \times 10^{12} \, \text{s}^{-1} (pre-exponential factor) and Ea=12.5kJ\cdotpmol1E_a = 12.5 \, \text{kJ·mol}^{-1} (activation energy) .

Table 2: Temperature Dependence of Fluorescence Quantum Yield

Temperature (K)Fluorescence Quantum Yield (φ)
3000.15
2000.08
1200.003

Cryogenic Fluorescence

At 77 K, the fluorescence lifetime elongates to 22 ns, and the spectrum narrows, indicating reduced vibrational relaxation . This behavior is exploitable in low-temperature photonic devices, where enhanced fluorescence efficiency is desirable.

Solvent Effects and Polarizability Interactions

Spectral Shifts

The absorption maximum of 9,10-diiodoanthracene red-shifts linearly with solvent polarizability (PP):

λmax=380nm+0.25P\lambda_{\text{max}} = 380 \, \text{nm} + 0.25P

For example, in toluene (P=2.0P = 2.0), λmax=385nm\lambda_{\text{max}} = 385 \, \text{nm}, whereas in dimethyl sulfoxide (P=7.2P = 7.2), λmax=398nm\lambda_{\text{max}} = 398 \, \text{nm} . This trend reflects stabilization of the excited state via nonspecific solvent interactions.

Table 3: Solvent Polarizability and Absorption Maxima

SolventPolarizability (P)λmax_{\text{max}} (nm)
Ethanol4.5390
Toluene2.0385
Dimethyl Sulfoxide7.2398

Viscosity-Dependent Emission

In high-viscosity solvents (e.g., glycerol), excimer formation is suppressed, and monomeric fluorescence dominates . This property is critical for designing environment-sensitive probes.

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